molecular formula C17H18N2O3S B4385068 N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE

N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE

Cat. No.: B4385068
M. Wt: 330.4 g/mol
InChI Key: ZOWUHEVCBZQGOD-UHFFFAOYSA-N
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Description

N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a morpholine ring, a phenyl group, and a thienyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Properties

IUPAC Name

N-[2-(morpholine-4-carbonyl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-16(12-13-4-3-11-23-13)18-15-6-2-1-5-14(15)17(21)19-7-9-22-10-8-19/h1-6,11H,7-10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWUHEVCBZQGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the reaction of 2-(2-thienyl)acetic acid with 2-(4-morpholinylcarbonyl)phenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The phenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The phenyl and thienyl groups contribute to the compound’s binding affinity and specificity, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-morpholinylcarbonyl)phenyl]-2-(1-naphthyl)acetamide
  • N-[2-(4-morpholinylcarbonyl)phenyl]-2-oxo-2-{(2E)-2-[2-(2-propynyloxy)benzylidene]hydrazino}acetamide
  • N-[2-(4-morpholinylcarbonyl)phenyl]-2-oxo-2-[(2E)-2-(3-phenoxybenzylidene)hydrazino]acetamide

Uniqueness

N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to its combination of a morpholine ring, phenyl group, and thienyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE

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